2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one

CAS No.: 138426-86-5

Cat. No.: VC3003097

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 138426-86-5 |

|---|---|

| Molecular Formula | C12H12N2O3S |

| Molecular Weight | 264.3 g/mol |

| IUPAC Name | 2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one |

| Standard InChI | InChI=1S/C12H12N2O3S/c1-7-3-8(2)14-12(13-7)18-6-9-4-10(15)11(16)5-17-9/h3-5,16H,6H2,1-2H3 |

| Standard InChI Key | IUIIGWGRBUSMCR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)O)C |

| Canonical SMILES | CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)O)C |

Introduction

Physical and Chemical Properties

Molecular Structure

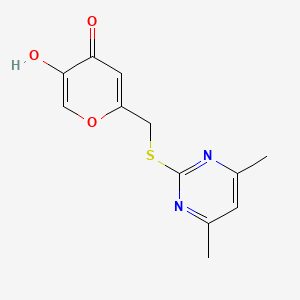

Based on the analysis of similar compounds, the molecular structure of 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can be described as having a planar 4H-pyran-4-one ring with a hydroxyl group at position 5, and a methylthio linker at position 2 connecting to the pyrimidine ring. The pyrimidine ring contains methyl groups at positions 4 and 6.

By examining structurally similar compounds, we can infer that the compound likely exhibits a twisted conformation between the pyran and pyrimidine rings, similar to what has been observed in related 4H-pyran derivatives where dihedral angles between distinct ring systems can be in the range of 20-25° .

Similar compounds like 5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one (MW: 250.28 g/mol) and 5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one (MW: 236.25 g/mol) exhibit comparable properties . The XLogP3 value suggests moderate lipophilicity, indicating potential membrane permeability while maintaining some water solubility.

Spectroscopic Characteristics

The spectroscopic profile of 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can be inferred from related compounds:

NMR Spectroscopy

For the 4H-pyran-4-one portion, characteristic signals would likely include:

-

A downfield signal for the hydroxyl proton at C-5

-

Distinctive signals for H-3 and H-6 of the pyran ring

-

Methylene protons (-CH₂-) linking the pyran and thioether moieties

For the 4,6-dimethylpyrimidine portion:

-

A signal for the single proton on the pyrimidine ring

-

Two methyl group signals (likely in the range of δ 2.0-2.5 ppm)

The ¹³C NMR would show characteristic carbonyl carbon signal (C-4 of the pyranone) typically appearing around δ 170-180 ppm .

Mass Spectrometry

The compound would likely exhibit a molecular ion peak at m/z 264, corresponding to its molecular weight. Fragmentation patterns would likely show loss of methyl groups, cleavage at the thioether bond, and fragmentations of both heterocyclic rings.

Synthesis and Preparation

Synthetic Pathways

The synthesis of 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can be approached through several routes based on methods used for similar compounds:

-

Nucleophilic substitution reaction between 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one and 4,6-dimethylpyrimidine-2-thiol

-

Thioether formation through the reaction of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one with 2-mercapto-4,6-dimethylpyrimidine under appropriate conditions

-

A convergent synthesis approach involving the preparation of the 5-hydroxy-4H-pyran-4-one core followed by functionalization at the 2-position

The synthetic strategy would likely involve the protection of the hydroxyl group at C-5 during the thioether formation to prevent undesired side reactions.

Key Reactions

Several key reactions are involved in the formation of pyranone derivatives:

-

Condensation reactions involving aryl aldehydes, malononitrile, and 5-hydroxy-2-hydroxymethyl-4H-pyran-4-one have been reported for the synthesis of related compounds

-

Thioether formation typically proceeds via nucleophilic substitution (SN2) reactions, where the thiolate anion of the pyrimidine derivative acts as a nucleophile

-

Hydroxyl-protected intermediates are often used to ensure regioselective reactions at the desired positions

Biological Activity and Applications

Structure-Activity Relationship

The structure of 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one contains several features that may contribute to its biological activity:

-

The 5-hydroxyl group on the pyranone ring can participate in hydrogen bonding with biological targets and may contribute to antioxidant properties

-

The 4H-pyran-4-one core provides a rigid scaffold that can influence molecular recognition

-

The thioether linkage introduces conformational flexibility, potentially allowing the molecule to adopt favorable binding conformations with biological targets

-

The dimethylpyrimidine moiety can participate in π-stacking interactions with aromatic residues in proteins

Related Compounds and Comparative Analysis

Structural Analogs

Several structurally related compounds have been documented in the literature and databases:

-

5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one (CID 46835124) - Differs by having only one methyl group on the pyrimidine ring

-

5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one (CID 42281625) - Lacks methyl groups on the pyrimidine ring

-

2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one (CID 351037) - Contains a fluorophenyl group instead of a pyrimidine ring

-

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5,7-dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)-4H-chromen-4-one - A more complex analog with additional functional groups

Property Comparison

The table below compares key properties of 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one with its structural analogs:

| Compound | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | XLogP3 | Rotatable Bonds |

|---|---|---|---|---|---|

| 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one | 264.30 (est.) | 1 (est.) | 6 (est.) | 1.5-2.5 (est.) | 3 (est.) |

| 5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one | 250.28 | 1 | 6 | 1.0 | 3 |

| 5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one | 236.25 | 1 | 6 | Not reported | 3 |

| 2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one | 252.26 | 1 | 5 | 2.1 | 3 |

This comparison reveals that these compounds share similar physicochemical profiles, with minor variations in lipophilicity and hydrogen bond acceptor count depending on the specific substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume